molecular formula C13H14N2O2 B14026186 Ethyl 3-anilino-2-cyanocrotonate

Ethyl 3-anilino-2-cyanocrotonate

Cat. No.: B14026186
M. Wt: 230.26 g/mol
InChI Key: MOHRNEGAVRAZEO-BENRWUELSA-N
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Description

ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a carbonyl group, which makes them versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE typically involves the reaction of ethyl acetoacetate with aniline in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline to form the desired enaminone. The reaction is usually carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .

Industrial Production Methods

In an industrial setting, the production of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts, such as phosphotungstic acid, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. It can also participate in redox reactions, altering the oxidative state of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The cyano group increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (Z)-3-anilino-2-cyanobut-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12(9-14)10(2)15-11-7-5-4-6-8-11/h4-8,15H,3H2,1-2H3/b12-10-

InChI Key

MOHRNEGAVRAZEO-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=CC=C1)C#N

Origin of Product

United States

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